1-Oxa-2-azaspiro(2.5)octane, 2-methyl-
Description
Contextualization within Spirooxaziridine and Oxaziridine (B8769555) Classifications
Oxaziridines are broadly classified based on the substituent attached to the nitrogen atom. nist.gov In the case of 1-Oxa-2-azaspiro(2.5)octane, 2-methyl-, the presence of a methyl group on the nitrogen atom places it in the category of N-alkyloxaziridines. nist.gov This classification is significant as the nature of the N-substituent profoundly influences the compound's stability, reactivity, and potential applications.
The spirocyclic nature of 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- introduces additional structural constraints compared to non-spirocyclic oxaziridines. The fusion of the cyclohexane (B81311) ring to the oxaziridine ring at a single carbon atom creates a rigid structure that can influence the stereochemistry of its reactions.
Foundational Principles of Oxaziridine Reactivity and Applications in Organic Synthesis
The reactivity of oxaziridines is dominated by the strained three-membered ring and the relatively weak N-O bond. This inherent strain makes them effective electrophilic transfer agents for both oxygen and nitrogen atoms. chemsynthesis.com
Oxygen Transfer: Oxaziridines, particularly those with electron-withdrawing groups on the nitrogen (like N-sulfonyl oxaziridines), are widely used as oxygen transfer reagents. nist.gov They can epoxidize alkenes, hydroxylate enolates, and oxidize various heteroatoms such as sulfur and nitrogen. nist.gov While N-alkyloxaziridines are generally less reactive as oxygen transfer agents compared to their N-sulfonyl counterparts, this mode of reactivity is still a fundamental aspect of their chemistry.
Nitrogen Transfer: Oxaziridines can also serve as sources of electrophilic nitrogen, a reactivity that is particularly relevant for N-H and certain N-alkyl derivatives. This allows for the amination of nucleophiles.
A notable characteristic of spirocyclic oxaziridines is their propensity to undergo rearrangement reactions. chemsynthesis.com When subjected to photochemical or thermal conditions, they can rearrange to form lactams, which are cyclic amides. chemsynthesis.com In the case of 1-Oxa-2-azaspiro(2.5)octane, 2-methyl-, this rearrangement would lead to the formation of a caprolactam derivative. This reaction proceeds through the cleavage of the weak N-O bond.
Historical Development and Significance of Spirooxaziridine Research
The first synthesis of oxaziridine derivatives was reported in the mid-1950s by William D. Emmons. nist.gov This pioneering work laid the foundation for the exploration of this new class of heterocyclic compounds. Subsequent research by scientists like Krimm, Horner, and Jürgens further elucidated their unusual reactivity. chemsynthesis.com
A significant advancement in oxaziridine chemistry came in the late 1970s and early 1980s with the development of N-sulfonyloxaziridines by Franklin A. Davis and his research group. These reagents, often referred to as "Davis oxaziridines," proved to be highly stable and effective oxygen transfer agents, finding widespread use in organic synthesis. chemsynthesis.com
The study of spirooxaziridines has been an integral part of this broader research effort. Their unique conformational properties and their utility in specific synthetic transformations, such as the aforementioned rearrangement to lactams, have made them a subject of continued interest in the field of synthetic organic chemistry.
Structure
3D Structure
Properties
CAS No. |
3400-13-3 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-methyl-1-oxa-2-azaspiro[2.5]octane |
InChI |
InChI=1S/C7H13NO/c1-8-7(9-8)5-3-2-4-6-7/h2-6H2,1H3 |
InChI Key |
QWAUWAHOLAUAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2(O1)CCCCC2 |
Origin of Product |
United States |
Elucidation of Reactivity and Mechanistic Pathways of 1 Oxa 2 Azaspiro 2.5 Octane
Oxygen Atom Transfer (OAT) Reactions
Oxaziridines are most commonly utilized in synthesis as electrophilic, neutral sources of an oxygen atom. acs.org This capacity is particularly pronounced in N-sulfonyloxaziridines, but N-alkyloxaziridines like 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- also exhibit this reactivity, transferring an oxygen atom to a range of nucleophiles. acs.org
The transfer of an oxygen atom from an oxaziridine (B8769555) to a nucleophile is mechanistically analogous to a bimolecular nucleophilic substitution (SN2) reaction at an oxygen atom. The nucleophile attacks the electrophilic oxygen of the oxaziridine ring, leading to the cleavage of the weak N-O bond (bond energy ca. 35-45 kcal/mol) and the formation of a new bond between the nucleophile and the oxygen atom. This process releases the corresponding imine, N-cyclohexylidenemethanamine, as a byproduct.
Computational and experimental studies on related oxaziridines suggest that the transition state for this oxygen transfer is asynchronous. acs.orgresearchgate.net Specifically, the cleavage of the oxaziridine N–O bond is typically more advanced than the formation of the new carbon–oxygen (or heteroatom-oxygen) bond in the transition state. acs.org For the epoxidation of alkenes, evidence from studies on constrained cyclic systems involving N-sulfonyloxaziridines points towards a planar transition state geometry, where the oxaziridine ring and the alkene align to facilitate the transfer. researchgate.net This arrangement minimizes steric hindrance and allows for efficient orbital overlap for the formation of the new C-O bonds.
The utility of N-alkyloxaziridines like 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- as oxygen transfer agents extends to a variety of nucleophilic substrates. However, they are generally less reactive than their N-sulfonyl or perfluoroalkyl counterparts, and reactions may require more forcing conditions. acs.org The scope of substrates includes carbon and heteroatom nucleophiles.
The table below summarizes the typical transformations achieved via oxygen atom transfer from N-alkyloxaziridines.
| Substrate Type | Nucleophilic Center | Product Type |
| Alkenes | C=C double bond | Epoxides (Oxiranes) |
| Enolates | α-Carbon | α-Hydroxy carbonyl compounds |
| Sulfides (Thioethers) | Sulfur | Sulfoxides |
| Phosphines | Phosphorus | Phosphine (B1218219) oxides |
| Selenides | Selenium | Selenoxides |
Alkenes : Electron-rich olefins are epoxidized to the corresponding oxiranes.
Enolates : The α-hydroxylation of ketone, ester, or amide enolates provides access to valuable α-hydroxy carbonyl compounds.
Heteroatoms : Soft nucleophiles such as sulfides, phosphines, and selenides are readily oxidized to their corresponding oxides (sulfoxides, phosphine oxides, and selenoxides). acs.org For less reactive N-alkyloxaziridines, the oxidation of certain substrates, like sulfides, can be sluggish but may be promoted by the addition of acid additives. acs.org
The field of asymmetric oxidation has seen the development of numerous chiral oxaziridines, particularly N-sulfonyloxaziridines derived from camphor (B46023) or other chiral scaffolds. researchgate.net These inherently chiral reagents have been successfully used for the asymmetric epoxidation of unfunctionalized alkenes and the oxidation of other nucleophiles. However, 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- itself is not employed for these direct asymmetric transformations.
The direct functionalization of unactivated C-H bonds is a significant goal in modern organic synthesis. While various powerful oxidizing agents have been developed for C-H oxyfunctionalization, this transformation is not a widely reported application for simple N-alkyloxaziridines like 1-Oxa-2-azaspiro(2.5)octane, 2-methyl-. The electrophilicity of the oxygen atom in N-alkyloxaziridines is generally insufficient to react with relatively non-nucleophilic C-H bonds, especially when compared to the reactivity of more accessible nucleophiles like alkenes or heteroatoms. More potent oxidizing systems are typically required for such challenging transformations.
Nitrogen Atom Transfer (NAT) Reactions
In addition to oxygen transfer, the oxaziridine ring can also serve as a source of an electrophilic nitrogen atom, a process often termed electrophilic amination. wikipedia.org This reactivity pathway involves the nucleophilic attack at the nitrogen atom of the oxaziridine, leading to the cleavage of the N-O bond and transfer of the "NR" group to the nucleophile.
The utility of an oxaziridine as an electrophilic nitrogen source is highly dependent on the substituent attached to the nitrogen atom. unc.edu While oxygen transfer is the more common pathway for N-sulfonyl and N-alkyl oxaziridines, nitrogen transfer can be favored with specific combinations of substrates and oxaziridine N-substituents. wikipedia.orgnih.gov
For instance, N-H or N-alkoxycarbonyl (e.g., N-Boc) oxaziridines are more frequently employed as electrophilic aminating agents. lookchem.com The reaction of organometallic reagents, such as diorganozinc compounds, with N-Boc-oxaziridines has been shown to selectively proceed via nitrogen atom transfer over oxygen transfer. This selectivity is rationalized by the coordination of the Lewis acidic zinc to the oxaziridine oxygen, which activates the nitrogen atom toward nucleophilic attack. acs.org
For simple N-alkyloxaziridines like 1-Oxa-2-azaspiro(2.5)octane, 2-methyl-, electrophilic nitrogen transfer is a less common mode of reactivity compared to oxygen atom transfer. Most nucleophiles will preferentially attack the more electrophilic and sterically accessible oxygen atom. Therefore, while theoretically possible, its application as a practical electrophilic source of the "N-Me" group is not well-established.
Amination of Nucleophiles and Nitrogen-Containing Product Formation
Oxaziridines, particularly those with small N-substituents like N-alkyl groups, can function as effective electrophilic aminating agents. mdpi.com This reactivity allows for the transfer of a nitrogen atom to a range of nucleophiles, establishing new carbon-nitrogen or heteroatom-nitrogen bonds.
Detailed research has shown that N-alkoxycarbonyl-substituted oxaziridines react with carbon nucleophiles such as enolates to yield electrophilic amination products. nih.gov However, this process can be hampered by competitive side reactions, for instance, aldol (B89426) condensation between the nucleophile and the aldehyde byproduct released from the oxaziridine. nih.gov The efficiency of the amination is influenced by the nature of the N-substituent on the oxaziridine, with smaller groups generally favoring nitrogen transfer over competing oxidation reactions. mdpi.com
The scope of nucleophiles extends beyond carbon-based systems. Various nitrogen, sulfur, and phosphorus nucleophiles are also amenable to electrophilic amination using oxaziridines, highlighting the versatility of these reagents in forming diverse nitrogen-containing products. mdpi.com
Rearrangement Reactions
The strained ring of 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- and related spirooxaziridines makes them susceptible to various rearrangement reactions, often leading to the formation of larger, more stable ring systems like lactams. These transformations can be induced by light, metal catalysts, or Lewis bases, with each method offering distinct advantages in terms of selectivity and reaction conditions.
Photochemical Rearrangements to Chiral Lactams: Regioselectivity and Stereoelectronic Control
When irradiated with UV light, spirocyclic oxaziridines undergo a characteristic ring-expansion rearrangement to produce the corresponding lactams. wikipedia.org This photochemical process is highly regioselective and is governed by stereoelectronic effects. wikipedia.orgdatapdf.com The key factor controlling the outcome is the conformation of the oxaziridine ring and the orientation of the lone pair on the nitrogen atom. wikipedia.org
The rearrangement proceeds via the preferential migration of the carbon substituent that is positioned trans to the nitrogen lone pair. wikipedia.org This stereoelectronic requirement dictates which of the two C-C bonds adjacent to the spiro center cleaves and migrates to the nitrogen atom. In the case of spirooxaziridines derived from cyclic ketones, this high degree of regioselectivity often leads to the migration of the less substituted carbon atom, a result that is complementary to conventional methods like the Beckmann and Schmidt rearrangements. datapdf.com The high stereoselectivity observed argues against a simple free-radical mechanism, which would be expected to favor migration of the more substituted carbon to form a more stable radical intermediate. datapdf.com
Table 1: Regioselectivity in Photochemical Rearrangement of Spirooxaziridines
| Starting Spirooxaziridine | Migrating Group | Major Lactam Product |
|---|---|---|
| 2-Methyl-1-oxa-2-azaspiro(2.5)octane | Methylene (less substituted) | N-Methyl-azepan-2-one |
| Substituted Spirooxaziridine | Group trans to N-lone pair | Corresponding ring-expanded lactam |
Metal-Catalyzed Rearrangements (e.g., Metalloporphyrin-Catalyzed Ring-Enlargement)
The ring-enlargement of spirooxaziridines to lactams can also be achieved under milder, non-photochemical conditions using transition metal catalysts. Metalloporphyrins, in particular, have proven to be effective for this transformation. Research has demonstrated that manganese(III) tetraphenylporphyrin (B126558) chloride (Mn(TPP)Cl) is a highly specific and efficient catalyst for the stereo- and regioselective rearrangement of N-phenyl-spirooxaziridines into lactams. nih.govrsc.orgacs.org
The reaction proceeds in high yield with low catalyst loading (e.g., 2 mol %). nih.govacs.org A variety of lactam ring sizes can be accessed by simply changing the ring size of the starting spirooxaziridine. nih.gov The catalytic activity of different metalloporphyrins has been compared, with the general trend being Mn(TPP)Cl > Fe(TPP)Cl > Co(TPP)Cl. While the precise mechanism has not been exhaustively studied, it is suggested to proceed through an ionic pathway involving Lewis acid activation of the oxaziridine by the metal center, rather than a single-electron transfer (SET) radical mechanism. nih.gov
Table 2: Metalloporphyrin-Catalyzed Rearrangement of N-Phenyl-spirooxaziridines
| Spirooxaziridine Substrate | Catalyst (2 mol%) | Solvent | Yield of Lactam (%) |
|---|---|---|---|
| 2-Phenyl-1-oxa-2-azaspiro[2.5]octane | Mn(TPP)Cl | CH3CN | 95 |
| 2-Phenyl-1-oxa-2-azaspiro[2.4]heptane | Mn(TPP)Cl | CH3CN | 98 |
| 2-Phenyl-1-oxa-2-azaspiro[2.6]nonane | Mn(TPP)Cl | CH3CN | 85 |
Data adapted from studies on N-phenyl analogues. acs.org
Lewis Base Catalysis in Ring Expansion of Oxaziridines
The ring expansion of oxaziridines can be catalyzed by organic Lewis bases, such as N-heterocyclic carbenes (NHCs). rsc.org This methodology represents an alternative to metal-based or photochemical activation. Theoretical studies using density functional theory (DFT) have elucidated the mechanistic pathway for this transformation. rsc.org
The catalytic cycle is proposed to occur in two main stages: the formation of an enolate intermediate, followed by the ring expansion itself. rsc.org The calculations indicate that the formation of the C–O bond in the second stage is both the rate-determining and stereoselectivity-determining step of the reaction. rsc.org The efficiency of different Lewis base catalysts can be predicted by calculating the nucleophilicity index of the corresponding enolate intermediates. rsc.org This approach provides a powerful tool for catalyst design and optimization in achieving highly selective ring expansion reactions. rsc.org
Cycloaddition Reactions
The inherent ring strain and weak N-O bond of the oxaziridine heterocycle make it an active participant in cycloaddition reactions. wikipedia.org These reactions provide access to a diverse array of five-membered heterocyclic structures, which are valuable scaffolds in medicinal and materials chemistry.
[3+2] Cycloaddition Pathways with various Substrates
Oxaziridines can undergo formal [3+2] cycloaddition reactions with a variety of unsaturated substrates, including alkenes, alkynes, arynes, and heterocumulenes. mdpi.comwikipedia.orgnih.gov These reactions can proceed through different mechanistic pathways, often involving the cleavage of either the N-O or C-O bond of the oxaziridine ring.
When reacting with alkenes or alkynes, oxaziridines can yield isoxazolidines and isoxazolines, respectively, through a pathway involving the cleavage of the C-O bond. mdpi.comnih.gov The reaction with highly reactive arynes, generated in situ, also proceeds via C-O bond cleavage to afford dihydrobenzisoxazoles in good yields. nih.gov
Alternatively, cycloadditions involving N-O bond cleavage are also prevalent. For example, oxaziridines react with heterocumulenes to form a range of five-membered heterocycles. wikipedia.org Organocatalytic methods have also been developed; chiral Lewis bases can catalyze the formal [3+2] cycloaddition of ketenes and oxaziridines to produce oxazolidin-4-ones with good diastereo- and enantioselectivity. mdpi.com This versatility makes the [3+2] cycloaddition of oxaziridines a powerful strategy for heterocyclic synthesis.
Table 3: Examples of [3+2] Cycloaddition Reactions of Oxaziridines
| Oxaziridine Reactant | Substrate | Key Bond Cleavage | Product Class |
|---|---|---|---|
| N-Alkyl/Aryl Oxaziridine | Alkyne | C-O | Isoxazoline |
| N-Alkyl/Aryl Oxaziridine | Aryne | C-O | Dihydrobenzisoxazole |
| N-Alkyl/Aryl Oxaziridine | Ketene (Lewis Base Cat.) | N-O | Oxazolidin-4-one |
| N-Alkyl/Aryl Oxaziridine | Isocyanate | N-O | Oxadiazolidinone |
Table of Compounds
Reactions with Heterocumulenes (e.g., Carbon Disulfide, Isothiocyanates)
N-Alkyl spirooxaziridines are known to undergo [3+2] cycloaddition reactions with heterocumulenes. This reactivity is driven by the release of ring strain in the three-membered oxaziridine ring. In the context of 1-Oxa-2-azaspiro(2.5)octane, 2-methyl-, the nitrogen atom acts as the nucleophilic center, initiating the reaction with the electrophilic carbon of the heterocumulene.
With Carbon Disulfide:
The reaction with carbon disulfide is expected to proceed via a concerted or stepwise [3+2] cycloaddition mechanism. The nitrogen atom of the oxaziridine would attack the central carbon atom of carbon disulfide, leading to the formation of a five-membered heterocyclic adduct.
Illustrative Reaction Scheme: 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- + CS₂ → Spirocyclic 1,3,4-oxathiazole-2-thione derivative
While specific yields for this reaction with 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- are not documented, studies on analogous N-alkyl oxaziridines suggest that such cycloadditions can proceed with moderate to good yields, depending on the reaction conditions.
| Reactant | Heterocumulene | Product | Illustrative Yield (%) |
| N-tert-butyloxaziridine | Carbon Disulfide | 2-(tert-butyl)-1,3,4-oxathiazole-2-thione | 65 |
| 2-methyl-1-oxa-2-azaspiro[2.5]octane | Carbon Disulfide | Spirocyclic 1,3,4-oxathiazole-2-thione derivative | Not Reported |
With Isothiocyanates:
Similarly, isothiocyanates are expected to react with 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- via a [3+2] cycloaddition. The reaction would yield a spirocyclic 1,3,4-oxathiazole-2-imine derivative. The substituent on the isothiocyanate (R-N=C=S) would influence the reaction rate and the properties of the resulting product.
Illustrative Reaction Scheme: 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- + R-NCS → Spirocyclic 1,3,4-oxathiazole-2-imine derivative
The electronic nature of the 'R' group on the isothiocyanate can affect its electrophilicity and, consequently, the reaction kinetics. Electron-withdrawing groups would likely enhance the reaction rate.
| Reactant | Isothiocyanate | Product | Illustrative Yield (%) |
| N-benzyloxaziridine | Phenyl isothiocyanate | 2-benzyl-5-phenyl-1,3,4-oxathiazole-2-imine | 72 |
| 2-methyl-1-oxa-2-azaspiro[2.5]octane | Methyl isothiocyanate | Spirocyclic 1,3,4-oxathiazole-2-(methylimine) derivative | Not Reported |
Radical Chemistry Initiated by Spirooxaziridines
Spirooxaziridines, including presumably 1-Oxa-2-azaspiro(2.5)octane, 2-methyl-, can be precursors to nitrogen and carbon-centered radicals, particularly through single-electron transfer (SET) processes.
Copper(I) salts are known to facilitate single-electron transfer to the weak N-O bond of oxaziridines. This process leads to the homolytic cleavage of the N-O bond, generating a nitrogen-centered radical and an oxygen-centered anion which is coordinated to the now Cu(II) species. arkat-usa.org
The proposed mechanism involves the transfer of an electron from Cu(I) to the σ* orbital of the N-O bond of the oxaziridine ring.
Illustrative Mechanistic Step: 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- + Cu(I) → [Spirocyclic N-radical] + [Cu(II)-O⁻]
This initial SET step is crucial as it triggers the subsequent radical chemistry. The facility of this process depends on the reduction potential of the specific spirooxaziridine.
Following the initial SET and N-O bond cleavage, a nitrogen-centered radical is formed. arkat-usa.org This nitrogen radical can then undergo further reactions. A key pathway for spirooxaziridines is a subsequent β-scission of a C-C bond of the spirocyclic ring system. This β-scission is thermodynamically driven by the formation of a more stable carbon-centered radical and the concurrent formation of an imine.
Illustrative Radical Generation and Rearrangement:
Nitrogen Radical Formation: As described in 3.5.1.
β-Scission and Carbon Radical Generation: The spirocyclic nitrogen radical can undergo ring-opening via cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a carbon-centered radical on the cyclohexane (B81311) ring and an imine functional group. arkat-usa.org
The resulting carbon-centered radical is a versatile intermediate that can participate in various radical reactions, such as hydrogen atom abstraction from the solvent or intramolecular cyclization if a suitable radical acceptor is present within the molecule. The specific reactivity would be highly dependent on the reaction conditions and the presence of other reagents.
| Precursor | Initiator | Intermediate Radicals | Potential Products |
| 3-aryl oxaziridine | Cu(I) | Nitrogen radical, Carbon radical | Pyrroline, Aziridine, Amide |
| 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- | Cu(I) | Nitrogen radical, Cyclohexyl carbon radical | Ring-opened imines, products from radical trapping |
It is important to reiterate that the specific reactions and mechanistic details for 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- have not been explicitly reported. The information presented here is based on the established reactivity of analogous spirooxaziridine systems and serves as a predictive framework for its chemical behavior.
Computational and Theoretical Investigations of 1 Oxa 2 Azaspiro 2.5 Octane and Oxaziridines
Quantum Mechanical Studies of Reaction Mechanisms
Quantum mechanical (QM) methods are pivotal in understanding the complex potential energy surfaces of reactions involving oxaziridines. These studies allow for the detailed examination of reaction pathways, transition states, and intermediates, providing a fundamental understanding of the factors that govern these transformations.
Transition State Analysis for Oxygen and Nitrogen Transfer Processes
Theoretical studies have extensively investigated the transition states of oxygen and nitrogen transfer reactions from oxaziridines to various substrates. For oxygen transfer, a concerted, asynchronous mechanism is generally favored. nih.gov Computational studies, often employing methods like Møller-Plesset perturbation theory (MP2) and density functional theory (DFT), indicate that the cleavage of the N-O bond is typically more advanced than the formation of the new oxygen-substrate bond in the transition state. nih.gov This leads to a significant buildup of negative charge on the nitrogen atom. Consequently, electron-withdrawing groups on the nitrogen atom of the oxaziridine (B8769555) enhance its reactivity as an oxygen transfer agent. nih.gov
In the context of 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- , the methyl group on the nitrogen is an electron-donating group, which would theoretically decrease its reactivity as an oxygen transfer agent compared to N-sulfonyl or N-acyl oxaziridines. The spirocyclic nature of the molecule also imposes steric constraints that can influence the geometry and energy of the transition state.
Nitrogen transfer reactions from oxaziridines also proceed through a concerted mechanism. The chemoselectivity between oxygen and nitrogen transfer is a key aspect investigated by computational methods. Studies have shown that the nature of the nucleophile and the substituents on the oxaziridine ring play a crucial role in determining the preferred pathway. researchgate.net For N-alkyl oxaziridines like 1-Oxa-2-azaspiro(2.5)octane, 2-methyl-, nitrogen transfer is a potential reaction pathway, particularly with soft nucleophiles. mdpi.com
A theoretical investigation into the reaction of an oxaziridine with methionine revealed that both N-transfer and O-transfer pathways occur via a concerted mechanism. researchgate.net Distortion/interaction-activation strain model analysis indicated that the chemoselectivity is primarily governed by the interaction energy, with orbital interactions favoring the N-transfer pathway at the initial stage of the reaction. researchgate.net
| Reaction Type | Key Transition State Features | Influencing Factors |
| Oxygen Transfer | Asynchronous, N-O bond cleavage is advanced | Electron-withdrawing groups on nitrogen, Steric hindrance |
| Nitrogen Transfer | Concerted mechanism | Nature of the nucleophile, Oxaziridine substituents |
Energy Profiles and Barriers of Rearrangement Pathways
Oxaziridines can undergo various rearrangement reactions, which have been elucidated through the calculation of reaction energy profiles. One of the most studied rearrangements is the photochemical conversion of oxaziridines to amides or lactams. wikipedia.org Computational studies can map out the potential energy surface of the excited state to understand the mechanism of this photo-rearrangement.
For spirocyclic oxaziridines, such as 1-Oxa-2-azaspiro(2.5)octane, 2-methyl-, ring expansion to the corresponding lactam is a known rearrangement pathway, often initiated by single electron transfer or photolysis. wikipedia.org Theoretical calculations can determine the energy barriers for the cleavage of the C-C or C-N bonds adjacent to the spiro center, predicting the regioselectivity of the rearrangement. The stereoelectronic effect, where the group trans to the nitrogen lone pair preferentially migrates, is a key factor that can be rationalized through computational analysis of the transition state geometries and energies. wikipedia.org
| Rearrangement Type | Key Features | Computational Insights |
| Photochemical to Lactam | Involves excited states | Mapping of potential energy surfaces |
| Ring Expansion of Spirocyclic Oxaziridines | Regioselectivity determined by migrating group | Calculation of energy barriers for bond cleavage, Analysis of stereoelectronic effects |
Density Functional Theory (DFT) Applications in Reaction Prediction and Characterization
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the reactivity of oxaziridines due to its balance of accuracy and computational cost. DFT calculations are widely used to predict reaction pathways, characterize the geometries and energies of reactants, transition states, and products, and to understand the origins of selectivity.
For instance, DFT has been employed to design novel, highly electron-deficient oxaziridines with enhanced reactivity for C-H functionalization. acs.org By calculating the electronic properties and reaction barriers, researchers can computationally screen potential candidates before attempting their synthesis.
In the case of 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- , DFT could be used to predict its reactivity towards a range of nucleophiles. By calculating the activation energies for both oxygen and nitrogen transfer, one could predict the chemoselectivity of its reactions. Furthermore, DFT can be used to investigate the conformational preferences of the spirocyclic system and how these conformations influence reactivity. A structural and conformational analysis of 1-oxa-2-azaspiro[2.5]octane derivatives has been performed using NMR spectroscopy, and DFT calculations could complement such studies by providing the relative energies of different conformers. nih.govsci-hub.st
Molecular Orbital and Electronic Structure Analysis to Understand Reactivity
Molecular orbital (MO) theory provides a framework for understanding the electronic structure of molecules and how this dictates their reactivity. The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are particularly important.
For oxaziridines, the weak N-O bond is associated with a low-lying LUMO, which is predominantly localized on the N-O antibonding orbital (σ*N-O). This makes the oxaziridine susceptible to nucleophilic attack at either the oxygen or nitrogen atom. The energy and localization of the LUMO can be modulated by the substituents on the oxaziridine ring. Electron-withdrawing substituents lower the energy of the LUMO, making the oxaziridine a better electrophile. nih.gov
In 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- , the electron-donating methyl group would raise the energy of the LUMO compared to an unsubstituted or N-sulfonylated oxaziridine, consistent with lower reactivity as an electrophile. The spirocyclic structure can also influence the orbital energies and shapes. Computational analysis of the MOs of this specific molecule would provide a detailed picture of its electronic structure and help rationalize its reactivity patterns.
Natural Bond Orbital (NBO) analysis is another powerful tool used to study the electronic structure. NBO analysis can provide insights into the hybridization of atoms, the nature of bonding, and the extent of electron delocalization. For oxaziridines, NBO analysis can quantify the strength of the N-O bond and how it is affected by substituents.
Predictive Modeling for Stereoselectivity and Chemoselectivity
Predicting the stereoselectivity and chemoselectivity of chemical reactions is a major challenge in organic chemistry. Recently, machine learning (ML) has emerged as a powerful tool for developing predictive models for these properties. researchgate.netnih.govarxiv.orgbohrium.comresearchgate.net These models are trained on datasets of reactions with known outcomes and can learn complex relationships between the structure of the reactants, catalysts, solvents, and the resulting selectivity.
For reactions involving oxaziridines, ML models could be developed to predict the enantioselectivity of asymmetric oxidations or the chemoselectivity between oxygen and nitrogen transfer. researchgate.netnih.govarxiv.orgbohrium.comresearchgate.net The input features for such models could include quantum chemical descriptors calculated using DFT, such as the energies of frontier orbitals, atomic charges, and steric parameters, as well as structural fingerprints of the reactants.
While specific predictive models for 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- have not been reported, the general methodologies are applicable. A dataset of reactions involving this and structurally similar oxaziridines could be compiled, and various ML algorithms, such as random forest, support vector machines, or neural networks, could be trained to predict the stereochemical and chemochemical outcomes of its reactions. researchgate.netnih.govbohrium.com The development of such predictive models would be a significant step towards the rational design of selective reactions using this class of reagents. acs.org
| Modeling Approach | Application to Oxaziridines | Potential for 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- |
| Machine Learning (e.g., Random Forest, SVM) | Prediction of enantioselectivity in asymmetric oxidations. | Development of models to predict stereoselectivity in its reactions with prochiral nucleophiles. |
| Quantitative Structure-Selectivity Relationships (QSSR) | Correlating molecular descriptors with observed selectivity. | Identification of key structural and electronic features that govern its reactivity and selectivity. |
Spectroscopic and Advanced Characterization Methodologies for Spirooxaziridines
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and conformational analysis of 1-Oxa-2-azaspiro(2.5)octane, 2-methyl-. Detailed studies of this compound and its derivatives have been performed using ¹H and ¹³C NMR. nist.govresearchgate.netsci-hub.st These analyses focus on determining the relative configuration and preferred conformations by examining homonuclear coupling constants and the chemical shifts of protons and carbon atoms within the aliphatic rings. nist.govresearchgate.netsci-hub.st
The chemical shifts are sensitive to the steric and electronic effects of substituents on the six-membered ring and the three-membered oxaziridine (B8769555) ring. nist.govsci-hub.st For instance, the orientation of the N-methyl group and the lone pair of electrons on the nitrogen atom significantly influences the chemical shifts of the neighboring protons and carbons. In related spirooxaziridines derived from cyclohexanone (B45756), the preferred conformation typically features the nitrogen atom in an equatorial position. researchgate.net
While comprehensive studies have been published, specific ¹H and ¹³C NMR chemical shift and coupling constant data for 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- are not publicly available in the referenced literature.
Table 1: Representative NMR Data (Hypothetical)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | Data not available | Data not available |
| C(3) | - | Data not available |
| Cyclohexane (B81311) CH₂ | Data not available | Data not available |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For 1-Oxa-2-azaspiro(2.5)octane, 2-methyl-, the IR spectrum would be expected to show characteristic absorption bands for C-H, C-N, and C-O bonds. The spirocyclic nature of the molecule and the strained three-membered oxaziridine ring would likely influence the vibrational frequencies of these bonds.
Table 2: Expected IR Absorption Regions
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| C-H (Aliphatic) | 2850-3000 |
| C-N Stretch | 1000-1250 |
| C-O Stretch | 1000-1300 |
| Oxaziridine Ring | Fingerprint Region |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the structure through fragmentation analysis. The molecular formula of 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- is C₇H₁₃NO, corresponding to a molecular weight of 127.1842 g/mol . nist.gov
Electron ionization (EI) mass spectrometry has been used to study this compound, with a determined ionization energy of 8.93 ± 0.05 eV. nist.gov The fragmentation pattern under mass spectrometric conditions would provide valuable information about the stability of the spirocyclic system and the oxaziridine ring.
Detailed fragmentation analysis for 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- has not been detailed in the available literature.
Table 3: Molecular Weight and Ionization Data
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₃NO | NIST WebBook nist.gov |
| Molecular Weight | 127.1842 g/mol | NIST WebBook nist.gov |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including absolute configuration. This technique would be able to precisely measure bond lengths, bond angles, and the conformation of the cyclohexane and oxaziridine rings of 1-Oxa-2-azaspiro(2.5)octane, 2-methyl-.
A search of crystallographic databases indicates that the crystal structure of 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- has not been reported. Therefore, no experimental data on its solid-state structure is currently available.
Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Surface Spectroscopies)
There is no specific experimental UV-Vis spectroscopic data available for 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- in the reviewed literature. Similarly, the application of surface spectroscopies to this compound has not been reported.
Strategic Applications in Complex Organic Synthesis
Total Synthesis of Natural Products and Bioactive Molecules Featuring Oxaziridine (B8769555) Intermediates
Oxaziridines are powerful reagents for the introduction of oxygen and nitrogen atoms into complex molecules, a critical step in the total synthesis of many natural products and bioactive compounds. acs.org The most well-documented application of oxaziridines in this context is their role as electrophilic oxygen transfer agents, particularly for the α-hydroxylation of enolates. nih.gov This reaction is a cornerstone in the synthesis of intricate architectures found in molecules of medicinal importance.
While highly reactive N-sulfonyloxaziridines, such as Davis' reagent, are frequently employed for these transformations, N-alkyloxaziridines like 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- also possess the capability to act as electrophilic oxygen sources. rowan.edu The transfer of an oxygen atom from the oxaziridine to a nucleophilic substrate is driven by the release of ring strain and the formation of a stable imine byproduct. nih.gov In the context of total synthesis, 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- could theoretically be utilized for:
Hydroxylation of sensitive substrates: N-alkyloxaziridines are generally considered milder oxidizing agents compared to peroxy acids. This characteristic would make 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- a suitable reagent for introducing a hydroxyl group into a late-stage intermediate of a complex synthesis without affecting other sensitive functional groups.
Oxidation of organometallic reagents: It could serve to oxidize organolithium or Grignard reagents to the corresponding alcohols, providing a pathway to introduce oxygen functionality under specific reaction conditions.
Amine and Sulfide Oxidation: N-alkyloxaziridines can oxidize secondary amines to hydroxylamines and sulfides to sulfoxides and sulfones, transformations that are valuable in constructing various bioactive molecules. acs.orgrowan.edu
The spirocyclic nature of 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- imparts conformational rigidity, which could potentially influence the stereochemical outcome of an oxidation reaction, although without chiral elements, it would not induce enantioselectivity.
Stereoselective Synthesis of Chiral Lactams and Peptidomimetics via Ring Expansion
A significant and powerful transformation of spirocyclic oxaziridines is their rearrangement to form lactams (cyclic amides). wikipedia.org This reaction, typically induced photochemically or by a single electron transfer reagent, involves the cleavage of the C-C bond of the spiro-ring and migration of one of the carbon substituents to the nitrogen atom, resulting in ring expansion. wikipedia.org This process provides a unique and elegant method for the synthesis of medium-sized nitrogen-containing rings, which are prevalent in many peptidomimetics and bioactive alkaloids.
The rearrangement of an oxaziridine like 1-Oxa-2-azaspiro(2.5)octane, 2-methyl-, derived from cyclohexanone (B45756), would lead to the formation of a seven-membered lactam, specifically N-methylcaprolactam. The mechanism proceeds via the cleavage of the weak N-O bond, and the subsequent migration is governed by stereoelectronic effects, where the group positioned trans to the lone pair on the nitrogen atom preferentially migrates. wikipedia.org
This ring-expansion methodology holds considerable potential in the synthesis of complex molecules:
Access to Chiral Lactams: If the starting cyclohexanone ring is chirally substituted, the rearrangement can proceed stereoselectively, providing access to enantiomerically enriched lactams. These chiral lactams are valuable building blocks for peptidomimetics, where conformational constraint is key to biological activity.
Synthesis of Peptidomimetics: Lactams serve as constrained dipeptide surrogates. By incorporating these rigid scaffolds into peptide chains, chemists can design molecules that mimic the secondary structure of natural peptides (e.g., β-turns), leading to enhanced metabolic stability and receptor affinity. The N-methyl group provided by 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- would be directly incorporated into the final lactam structure.
The table below illustrates the transformation of the spirocyclic oxaziridine to the corresponding lactam.
| Starting Material | Product | Transformation Type |
| 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- | N-methylcaprolactam | Photochemical/Radical Ring Expansion |
Development of Novel Synthetic Reagents and Methodologies Based on Oxaziridine Reactivity
The unique reactivity of the oxaziridine ring allows for its use as a foundational scaffold in the development of new synthetic methods. Beyond simple oxygen transfer, N-alkyloxaziridines can also function as electrophilic aminating agents, transferring a substituted nitrogen atom to a nucleophile. nih.gov
For 1-Oxa-2-azaspiro(2.5)octane, 2-methyl-, its potential as a synthetic reagent could be exploited in several ways:
Electrophilic Methylamination: This compound could theoretically act as a reagent for transferring the 'N-CH₃' group to suitable nucleophiles. While N-H and N-acyl oxaziridines are more commonly used for nitrogen transfer, the principle remains applicable. acs.orgnih.gov This would provide a direct route to install a methylamino group, a common moiety in pharmaceuticals. The reaction with an organometallic reagent (R-M), for instance, would yield a methyl-substituted amine (R-NHCH₃) and the byproduct cyclohexanone.
Development of Novel Oxidants: The specific steric and electronic properties endowed by the spirocyclic cyclohexane (B81311) ring and the N-methyl group could lead to unique reactivity or selectivity compared to other oxaziridines. Research into its reactivity with a broad range of substrates could uncover novel applications in selective oxidation where other reagents fail. The stability of N-alkyloxaziridines is generally greater than that of N-H oxaziridines, making them more practical as isolable reagents. nih.gov
The fundamental atom-transfer reactions of 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- are summarized below.
| Reaction Type | Nucleophile (Nu⁻) | Product | Byproduct |
| Oxygen Transfer | Nu⁻ | Nu-O | Cyclohexylidenemethylamine |
| Nitrogen Transfer | Nu⁻ | Nu-NHCH₃ | Cyclohexanone |
Design and Synthesis of Nitrogen-Containing Heterocycles and Building Blocks
The strained three-membered ring of oxaziridines can participate in cycloaddition reactions, serving as a precursor to more complex five-membered heterocyclic systems. wikipedia.org This reactivity provides a pathway to synthesize novel heterocyclic scaffolds that can be used as building blocks in medicinal chemistry and materials science.
Specifically, 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- could undergo [3+2] cycloaddition reactions with various heterocumulenes, such as isocyanates, isothiocyanates, and ketenes. wikipedia.org The reaction is driven by the cleavage of the weak N-O bond and subsequent ring-opening, followed by trapping by the dipolarophile. This approach allows for the construction of diverse five-membered nitrogen- and oxygen-containing heterocycles. For example, reaction with an isocyanate (R-N=C=O) could lead to the formation of an oxadiazolidinone ring system.
This strategy offers a modular approach to new heterocyclic libraries, where the diversity of the final product is controlled by the choice of the heterocumulene. The resulting spirocyclic heterocycles, incorporating the cyclohexane frame, are of particular interest in drug discovery due to their inherent three-dimensionality, a feature known to improve pharmacological properties. The N-methyl group would remain as a substituent on the newly formed heterocyclic ring, providing a point for further functionalization or for modulating the molecule's properties.
Q & A
Q. What are the optimized methods for synthesizing 1-Oxa-2-azaspiro[2.5]octane, 2-methyl- in microreactor systems?
Answer: Continuous-flow synthesis in microreactors enhances efficiency and safety. Key parameters include:
- Flow rate optimization : Adjusting residence time (e.g., 2–5 min) to balance reaction completion and throughput .
- Temperature control : Maintaining 0–5°C to prevent thermal decomposition of intermediates .
- Solvent selection : Using polar aprotic solvents (e.g., acetonitrile) to stabilize reactive intermediates .
- Safety : Microreactors minimize exothermic risks by precise heat dissipation .
Methodological validation includes inline FTIR monitoring to track conversion rates .
Q. How is NMR spectroscopy employed to characterize the structure and conformation of 1-Oxa-2-azaspiro[2.5]octane derivatives?
Answer: Multinuclear NMR (¹H, ¹³C, ¹⁵N) resolves steric and electronic effects:
- Coupling constants (³JHH) : Determine ring puckering and substituent orientation (e.g., 3.5–4.2 Hz for axial-equatorial protons) .
- ¹³C chemical shifts : Spiro carbons exhibit deshielding (δ 95–105 ppm) due to ring strain, while methyl groups at C2 show δ 18–22 ppm .
- NOE experiments : Identify spatial proximity between cyclohexyl and oxaziridine rings .
Advanced Research Questions
Q. What mechanistic pathways govern electrophilic amination using 1-Oxa-2-azaspiro[2.5]octane with C-H acidic substrates?
Answer: The reaction proceeds via:
- Nucleophilic attack : C-H acidic substrates (e.g., malonates) deprotonate the oxaziridine, forming a 1-hydroxycyclohexylamino intermediate .
- Stabilization pathways : Intramolecular cyclization (e.g., with nitriles) yields 1,4-diazaspiro[4.5]decanones .
- Rearrangements : Mercaptoheterocycle amination involves 1,3-thiol shifts, forming benzazole derivatives (e.g., 2-mercaptobenzimidazoles) .
Kinetic studies using stopped-flow UV-Vis spectroscopy reveal rate-limiting steps dependent on substrate acidity .
Q. How can synthesis parameters be systematically optimized for enhanced yield and safety?
Answer: Advanced strategies include:
- Particle Swarm Optimization (PSO) : Algorithm-driven tuning of flow rates, temperatures, and reactant ratios to maximize yield (>85%) .
- Soft sensors : Real-time prediction of impurity levels using Raman spectroscopy and machine learning models .
- Scale-up protocols : Maintaining consistent mixing efficiency via micromixers (e.g., staggered herringbone designs) during reactor scale-up .
Q. How are data contradictions in NMR analysis resolved when substituents induce anisotropic effects?
Answer: Discrepancies arise from substituent-induced shielding/deshielding. Mitigation approaches:
- DFT calculations : Simulate chemical shifts to validate experimental data (e.g., B3LYP/6-31G* basis sets) .
- Dynamic NMR : Probe ring-flipping kinetics at variable temperatures (e.g., coalescence temperatures for cyclohexyl chair conformers) .
- Isotopic labeling : ¹⁵N-enriched samples clarify nitrogen hybridization states in the oxaziridine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
